molecular formula C16H30Cl2N2O2 B12800266 1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- CAS No. 87168-47-6

1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo-

Cat. No.: B12800266
CAS No.: 87168-47-6
M. Wt: 353.3 g/mol
InChI Key: OYAWJPWPFSNRLN-UHFFFAOYSA-N
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Description

1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

The synthesis of 1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- involves several steps. One common method is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core of the compound. This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on biological systems, including its interaction with receptors and enzymes. In medicine, it is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders .

Mechanism of Action

The mechanism of action of 1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- can be compared with other similar compounds, such as atropine and hyoscyamine. These compounds share a similar tropane alkaloid structure but differ in their specific functional groups and biological activities. The uniqueness of 1-Piperidinepropanoic acid, 8-methyl-8-azabicyclo(3.2.1)oct-3-yl ester, dihydrochloride, exo- lies in its specific chemical structure and the resulting biological effects .

Properties

CAS No.

87168-47-6

Molecular Formula

C16H30Cl2N2O2

Molecular Weight

353.3 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-piperidin-1-ylpropanoate;dihydrochloride

InChI

InChI=1S/C16H28N2O2.2ClH/c1-17-13-5-6-14(17)12-15(11-13)20-16(19)7-10-18-8-3-2-4-9-18;;/h13-15H,2-12H2,1H3;2*1H

InChI Key

OYAWJPWPFSNRLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CCN3CCCCC3.Cl.Cl

Origin of Product

United States

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